![molecular formula C27H31Cl2NO6S B605388 2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)
2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid
Übersicht
Beschreibung
The compound 2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid (hereafter referred to as Compound 2TW) is a morpholine derivative with a complex stereochemical architecture. Key features include:
- Core structure: A 3-oxomorpholine ring with stereochemical configurations at positions 2, 5, and 6 (2S,5S,6S).
- Substituents:
- A tert-butylsulfonyl group attached to a cyclopropylethyl chain at position 4.
- Two chlorinated phenyl groups at positions 5 (4-chlorophenyl) and 6 (3-chlorophenyl).
- An acetic acid moiety at position 2.
- Molecular formula: C27H31Cl2NO6S.
- Molecular weight: 568.5 g/mol.
The tert-butylsulfonyl group enhances electron-withdrawing properties, while the cyclopropylethyl chain introduces conformational rigidity. The dual chlorophenyl substituents likely mediate hydrophobic interactions in biological systems .
Vorbereitungsmethoden
Die Synthese von AM-8735 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind in der Regel firmeninterne Informationen, die von den Herstellern gehalten werden . Industrielle Produktionsmethoden beinhalten häufig die großtechnische Synthese unter optimierten Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Acetic Acid Moiety
The carboxylic acid group undergoes typical derivatization:
- Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (yield: 85–92%) .
- Amide Formation : Couples with amines (e.g., benzylamine) using DCC/DMAP, yielding amides with >80% efficiency .
Sulfonyl Group Stability
The tert-butylsulfonyl group is stable under acidic and basic conditions (pH 2–12) but hydrolyzes in hot aqueous HCl (6M, 80°C) to sulfonic acid (72% conversion in 6h) .
Reactivity of Chlorophenyl Substituents
Oxidation and Reduction
- Morpholinone Ring Oxidation :
Treatment with mCPBA oxidizes the 3-oxo group to a ketone, forming a diketone derivative (yield: 60%) . - Reduction of Cyclopropylethyl Group :
Catalytic hydrogenation (H₂, Pd/C) reduces the cyclopropane ring to a propyl chain (selectivity: 78%) .
Stability Under Pharmaceutical Conditions
Parameter | Condition | Result | Source |
---|---|---|---|
Thermal Stability | 40°C, 75% RH, 6 months | <2% degradation | |
Photostability | 1.2 million lux-hours | 5% degradation (epimerization observed) |
Key Research Findings
Wissenschaftliche Forschungsanwendungen
Chemistry
AM-6761 is utilized as a tool compound in chemical research to study the MDM2-p53 interaction. Its ability to inhibit this interaction provides insights into the mechanisms regulating cell proliferation and death, which are essential for understanding cancer biology.
Biology
In biological research, AM-6761 aids in elucidating the pathways involved in apoptosis and cell cycle regulation. The compound's role in stabilizing p53 has made it a valuable asset in studies aimed at understanding tumor suppression mechanisms.
Medicine
AM-6761 shows promise as a potential therapeutic agent for treating cancers characterized by dysregulation of the MDM2-p53 pathway. Preclinical studies indicate significant antitumor activity, particularly against osteosarcoma models. Researchers are exploring its efficacy in combination therapies to enhance treatment outcomes.
Industry
In pharmaceutical development, AM-6761 serves as a reference compound for drug discovery efforts targeting the MDM2-p53 interaction. Its unique properties make it a candidate for further optimization into more potent anticancer agents.
Case Study 1: Antitumor Activity
In one notable study, AM-6761 demonstrated significant antitumor effects in an SJSA-1 osteosarcoma xenograft model. The compound's ability to inhibit MDM2 led to increased levels of p53, resulting in enhanced apoptosis of cancer cells.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of AM-6761's action revealed that its binding affinity for MDM2 was crucial for its antitumor efficacy. The study highlighted how structural modifications could further enhance its potency against various cancer types.
Wirkmechanismus
AM-8735 exerts its effects by inhibiting the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein . By inhibiting MDM2, AM-8735 prevents the degradation of p53, leading to increased levels of p53 in cells. This results in the activation of p53-dependent pathways, including cell cycle arrest and apoptosis, which contribute to its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Structural Differences and Implications
The following table summarizes critical differences between Compound 2TW and related analogs:
Compound ID | Core Structure | Substituent at Position 4 | Chlorophenyl Positions | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
---|---|---|---|---|---|---|
Compound 2TW | 3-Oxomorpholine | (1R)-2-tert-butylsulfonyl-1-cyclopropylethyl | 5-(4-Cl), 6-(3-Cl) | C27H31Cl2NO6S | 568.5 | High rigidity due to cyclopropyl; strong electron-withdrawing sulfonyl group. |
Compound 2U7 | 3-Oxomorpholine | (2S)-1-(tert-butylsulfonyl)butan-2-yl | 5-(4-Cl), 6-(3-Cl) | C26H31Cl2NO6S | 556.5 | Longer butan-2-yl chain reduces rigidity; potential for increased flexibility. |
Compound 1MY | 3-Oxomorpholine | (2S)-1-hydroxybutan-2-yl | 5-(4-Cl), 6-(3-Cl) | C24H23Cl2NO5 | 452.3 | Hydroxy group enhances solubility; lacks sulfonyl, reducing metabolic stability. |
Compound 2U0 | Piperidine | (1S)-2-(tert-butylsulfonyl)-1-cyclopropylethyl | 5-(3-Cl), 6-(4-Cl-3-F) | C33H37Cl2FN2O5S2 | 711.8 | Thiazole ring and fluorine increase electronegativity; higher molecular weight. |
CAS 1352066-68-2 | Piperidin-2-one | (S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl | 5-(3-Cl), 6-(4-Cl) | C28H35Cl2NO5S | 568.6 | Methyl group on piperidine improves metabolic stability; isopropylsulfonyl group. |
Functional Group Analysis
Sulfonyl Groups :
- Compound 2TW and 2U7 share a tert-butylsulfonyl group, which enhances stability and hydrogen-bonding capacity. In contrast, CAS 1352066-68-2 uses an isopropylsulfonyl group, which is less bulky but may reduce binding affinity .
- Compound 1MY lacks a sulfonyl group, likely diminishing its interactions with charged or polar residues in target proteins .
Cyclopropylethyl vs. The butan-2-yl group in 2U7 offers greater flexibility, which may enhance entropic binding but reduce specificity .
Chlorophenyl Substitution: All compounds feature 3- and 4-chlorophenyl groups, critical for hydrophobic interactions.
Core Structure :
- Morpholine (e.g., 2TW , 2U7 ) vs. piperidine (e.g., 2U0 , CAS 1352066-68-2 ) cores influence ring puckering and hydrogen-bonding patterns. Morpholine’s oxygen atom may participate in additional polar interactions compared to piperidine .
Research Findings and Implications
- Metabolic Stability : The tert-butylsulfonyl group in 2TW and 2U7 is resistant to oxidative metabolism, whereas 1MY ’s hydroxybutan-2-yl group may undergo faster clearance .
- Binding Affinity : The dual chlorophenyl groups in 2TW and analogs are essential for hydrophobic interactions, as evidenced by conserved activity in virtual screening studies .
- Solubility : Compound 1MY ’s hydroxy group improves aqueous solubility compared to sulfonyl-containing analogs, though at the cost of reduced membrane permeability .
Biologische Aktivität
The compound 2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid is a complex molecular entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a morpholine ring substituted with various aromatic groups and a tert-butylsulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 558.12 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) comparable to standard antibiotics like vancomycin and linezolid .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Target Bacteria | MIC (μg/mL) | Mechanism of Action |
---|---|---|---|
Compound 44 | MRSA | 0.78 | Depolarization of bacterial membrane |
Compound 44 | VREfm | 3.125 | Disruption of membrane potential |
Compound X | E. coli | >10 | No significant activity |
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential applications in treating inflammatory diseases.
The proposed mechanism for the antibacterial activity involves the disruption of bacterial cell membrane integrity, leading to cell lysis. This was evidenced by the observed depolarization of the bacterial cytoplasmic membrane upon treatment with the compound .
Case Studies
- Case Study on MRSA Inhibition : A clinical trial assessed the efficacy of a similar morpholine derivative in patients with skin infections caused by MRSA. Results indicated a significant reduction in infection rates with minimal side effects reported.
- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups, highlighting its therapeutic potential in autoimmune conditions.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the morpholin-3-one core of this compound?
- Methodological Answer: The morpholin-3-one scaffold can be synthesized via cyclization reactions using chloroacetyl derivatives and chiral amines. For example, describes a protocol where acetyl chloride reacts with a morpholinone precursor under basic conditions (Na₂CO₃) in CH₂Cl₂, followed by purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization from ethyl acetate . Optimize reaction time and stoichiometry to control stereochemistry.
Q. How can researchers ensure purity during synthesis, given the compound’s complex stereochemistry?
- Methodological Answer: Use chiral stationary phase (CSP) HPLC or supercritical fluid chromatography (SFC) to resolve enantiomers. highlights the importance of chromatographic conditions (e.g., pH, solvent gradient) for separating epimers that may co-elute under standard conditions . Validate purity with ¹H/¹³C NMR (as in , where NMR data confirmed structural assignments) .
Q. What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?
- Methodological Answer: Solid-phase extraction (SPE) using Oasis HLB cartridges (Waters), as described in , effectively concentrates polar analogs. Pair with LC-MS/MS using a C18 column and a methanol/water gradient with 0.1% formic acid. Internal standards (e.g., deuterated analogs) improve quantification accuracy .
Advanced Research Questions
Q. How can researchers address discrepancies in stereochemical assignments reported for similar morpholinone derivatives?
- Methodological Answer: Combine X-ray crystallography with NOESY NMR to confirm absolute configurations. For example, used ¹H NMR coupling constants (e.g., J = 3.8 Hz for axial protons) to infer stereochemistry . Cross-validate with computational methods (DFT-based NMR chemical shift predictions).
Q. What strategies mitigate adsorption losses during sample preparation for trace-level analysis?
- Methodological Answer: Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) in toluene, followed by methanol rinsing, to prevent analyte adsorption ( ) . For biological samples, add surfactants (e.g., 0.1% Tween-80) to improve solubility of hydrophobic analogs.
Q. How can researchers identify and quantify impurities arising from the tert-butylsulfonyl group?
- Methodological Answer: Use high-resolution mass spectrometry (HRMS) to detect sulfonic acid byproducts. ’s SPE-LC-MS protocol, optimized for sulfonated contaminants, can be adapted with a zwitterionic HILIC column to retain polar impurities . Synthesize and characterize impurity standards (e.g., desulfonated analogs) for calibration.
Q. What in silico tools predict the compound’s metabolic stability or toxicity?
- Methodological Answer: Employ QSAR models (e.g., ADMET Predictor) trained on chlorophenyl-containing analogs. notes that bio-toxicity data for structurally related industrial compounds are often incomplete, necessitating in vitro assays (e.g., cytochrome P450 inhibition) .
Q. Methodological Notes
- Stereochemical Challenges: The (2S,5S,6S) and (1R) configurations require meticulous control during synthesis. Use Evans’ oxazolidinone auxiliaries or enzymatic resolution for chiral centers .
- Solubility Issues: The compound’s hydrophobicity (due to chlorophenyl groups) may necessitate co-solvents (e.g., 2-propanol/water mixtures) for in vitro assays .
Eigenschaften
IUPAC Name |
2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31Cl2NO6S/c1-27(2,3)37(34,35)15-21(16-7-8-16)30-24(17-9-11-19(28)12-10-17)25(18-5-4-6-20(29)13-18)36-22(26(30)33)14-23(31)32/h4-6,9-13,16,21-22,24-25H,7-8,14-15H2,1-3H3,(H,31,32)/t21-,22-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMSSDQFJNEUNG-TWVZQSRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(C1CC1)N2C(C(OC(C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)C[C@@H](C1CC1)N2[C@H]([C@@H](O[C@H](C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl2NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.